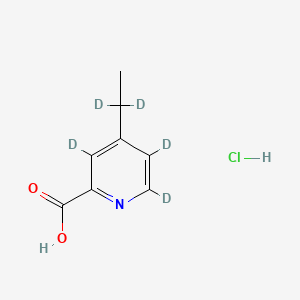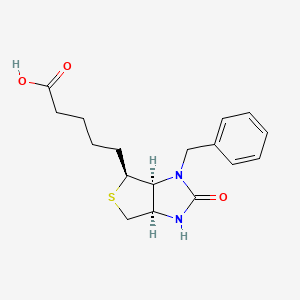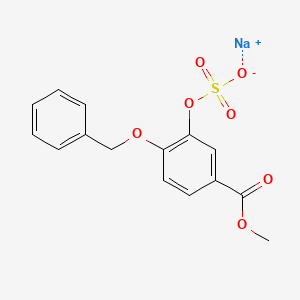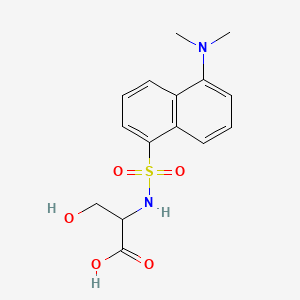
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its ability to act as a tracer in metabolic studies and its utility in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride typically involves the deuteration of 4-Ethyl-pyridine-2-carboxylic acid. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product, but they often require specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
Applications De Recherche Scientifique
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Acts as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications, including environmental monitoring and quality control.
Mécanisme D'action
The mechanism of action of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of molecules within biological systems. This provides valuable insights into metabolic pathways and the effects of various compounds on these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-pyridine-2-carboxylic Acid: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
2-Pyridinecarboxylic Acid: A related compound with similar chemical properties, used in various chemical and biological studies.
4-Ethyl-2-pyridinecarboxylic Acid: Another related compound with similar applications in research and industry.
Uniqueness
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of molecular interactions and transformations, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C8H10ClNO2 |
|---|---|
Poids moléculaire |
192.65 g/mol |
Nom IUPAC |
3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H/i2D2,3D,4D,5D; |
Clé InChI |
UUVIZQWGMATQNB-STCCUYJISA-N |
SMILES isomérique |
[2H]C1=C(N=C(C(=C1C([2H])([2H])C)[2H])C(=O)O)[2H].Cl |
SMILES canonique |
CCC1=CC(=NC=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)



![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)


![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
